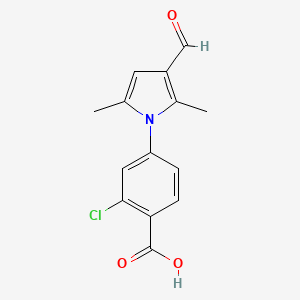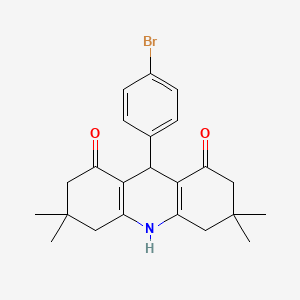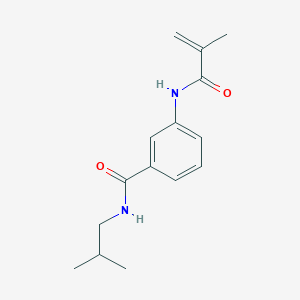
acetone (6-thioxo-1,6-dihydro-3-pyridazinyl)hydrazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetone (6-thioxo-1,6-dihydro-3-pyridazinyl)hydrazone, also known as TPDH, is a chemical compound that has been found to have potential applications in scientific research. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in laboratory experiments. We will also list future directions for research on this compound.
作用机制
The mechanism of action of acetone (6-thioxo-1,6-dihydro-3-pyridazinyl)hydrazone is not fully understood. However, studies have suggested that acetone (6-thioxo-1,6-dihydro-3-pyridazinyl)hydrazone may inhibit the activity of the enzyme thioredoxin reductase, which is involved in the regulation of cellular redox balance. This inhibition may lead to an increase in oxidative stress, which can induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
acetone (6-thioxo-1,6-dihydro-3-pyridazinyl)hydrazone has been shown to have several biochemical and physiological effects. Studies have shown that acetone (6-thioxo-1,6-dihydro-3-pyridazinyl)hydrazone can induce apoptosis in cancer cells, as well as inhibit cell proliferation. acetone (6-thioxo-1,6-dihydro-3-pyridazinyl)hydrazone has also been shown to induce cell cycle arrest in cancer cells. In addition, acetone (6-thioxo-1,6-dihydro-3-pyridazinyl)hydrazone has been shown to have antioxidant effects, which may help protect cells from oxidative stress.
实验室实验的优点和局限性
One advantage of using acetone (6-thioxo-1,6-dihydro-3-pyridazinyl)hydrazone in lab experiments is its potential as a therapeutic agent for cancer treatment. acetone (6-thioxo-1,6-dihydro-3-pyridazinyl)hydrazone has been shown to have anti-proliferative and apoptotic effects on cancer cells, which makes it a promising candidate for cancer therapy. However, one limitation of using acetone (6-thioxo-1,6-dihydro-3-pyridazinyl)hydrazone in lab experiments is its toxicity. acetone (6-thioxo-1,6-dihydro-3-pyridazinyl)hydrazone has been shown to be toxic to normal cells at high concentrations, which may limit its use in cancer therapy.
未来方向
There are several future directions for research on acetone (6-thioxo-1,6-dihydro-3-pyridazinyl)hydrazone. One area of research could be to further investigate the mechanism of action of acetone (6-thioxo-1,6-dihydro-3-pyridazinyl)hydrazone, particularly its inhibition of thioredoxin reductase. Another area of research could be to study the potential use of acetone (6-thioxo-1,6-dihydro-3-pyridazinyl)hydrazone in combination with other cancer therapies, such as chemotherapy or radiation therapy. Additionally, more studies could be conducted to investigate the potential use of acetone (6-thioxo-1,6-dihydro-3-pyridazinyl)hydrazone in other diseases, such as neurodegenerative diseases or cardiovascular diseases.
合成方法
Acetone (6-thioxo-1,6-dihydro-3-pyridazinyl)hydrazone can be synthesized using a variety of methods. One of the most commonly used methods is the reaction of 6-aminonicotinamide with thiosemicarbazide in the presence of acetone. This reaction results in the formation of acetone (6-thioxo-1,6-dihydro-3-pyridazinyl)hydrazone as a yellow solid. The yield of acetone (6-thioxo-1,6-dihydro-3-pyridazinyl)hydrazone can be increased by using a solvent system of ethanol and water.
科学研究应用
Acetone (6-thioxo-1,6-dihydro-3-pyridazinyl)hydrazone has potential applications in scientific research, particularly in the field of cancer research. Studies have shown that acetone (6-thioxo-1,6-dihydro-3-pyridazinyl)hydrazone has anti-proliferative effects on cancer cells, particularly in breast cancer and leukemia. acetone (6-thioxo-1,6-dihydro-3-pyridazinyl)hydrazone has also been shown to induce apoptosis, or programmed cell death, in cancer cells. This suggests that acetone (6-thioxo-1,6-dihydro-3-pyridazinyl)hydrazone may have potential as a therapeutic agent for cancer treatment.
属性
IUPAC Name |
3-(2-propan-2-ylidenehydrazinyl)-1H-pyridazine-6-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4S/c1-5(2)8-9-6-3-4-7(12)11-10-6/h3-4H,1-2H3,(H,9,10)(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLXGQPJQCMNWAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=NNC(=S)C=C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Isopropylidenehydrazino)pyridazine-3(2H)-thione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-({[4-(4-chlorophenyl)-1-piperazinyl]imino}methyl)-6-methoxyphenol](/img/structure/B5718233.png)
![2-[(2-anilino-2-oxoethyl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B5718235.png)
![N-(4-chlorophenyl)-2-[(2-methoxybenzylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5718240.png)


![2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5718255.png)
![4-methoxy-N-[2-(phenylthio)phenyl]benzamide](/img/structure/B5718262.png)
![N-[4-(4-chlorophenoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B5718266.png)

![4-ethyl-7,8-bis[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5718281.png)

![2-(4-nitrophenoxy)-N-[4-(1-pyrrolidinyl)phenyl]acetamide](/img/structure/B5718320.png)
